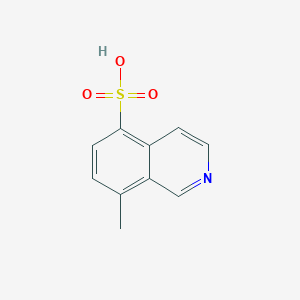

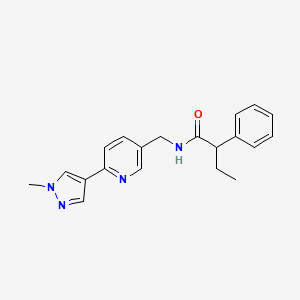

N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-2-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the amide group could make the compound polar, which would affect its solubility in different solvents .科学研究应用

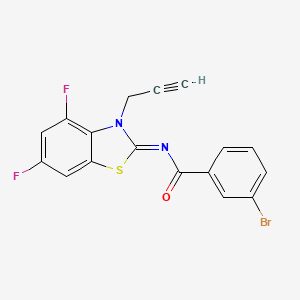

蛋白激酶抑制

该化合物的结构表明其具有作为激酶抑制剂的潜力。 具体来说,它已被评估对含有铰链区罕见半胱氨酸的激酶的抑制活性,包括 MPS1(单极纺锤体 1)、MAPKAPK2 和 p70S6Kβ/S6K2 。这些激酶在细胞信号通路中发挥着至关重要的作用,是癌症治疗的相关靶标。

三阴性乳腺癌 (TNBC) 治疗

MPS1,也称为苏氨酸和酪氨酸激酶 (TTK),是 TNBC 的一个有希望的治疗靶标。对阻断 MPS1 活性的小分子进行的研究导致了强效抑制剂的鉴定,包括所讨论的化合物。 研究其在 TNBC 的临床前模型中的疗效可以提供有价值的见解 。

杂环反应和合成

N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-2-苯基丁酰胺的合成涉及一个三步过程,包括使用二苯甲酮亚胺进行 Buchwald–Hartwig 芳基胺化反应以及高度区域选择性的亲核芳香取代反应。 对杂环反应和新型合成路线感兴趣的研究人员可能会发现这种化合物很有趣 。

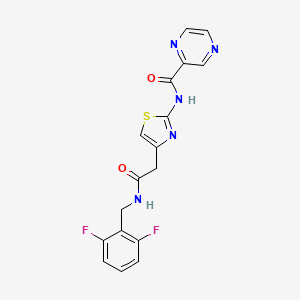

抗利什曼原虫和抗疟疾活性

含吡唑的化合物以其多种药理作用而闻名,包括强效的抗利什曼原虫和抗疟疾活性。 虽然这种化合物的具体活性尚待探索,但其吡唑部分表明其在这些治疗领域的潜力 。

生物成像和靶向治疗

鉴于其独特的结构,研究人员可以研究该化合物是否适合生物成像(例如荧光标记)或作为靶向治疗的支架。 了解其与细胞成分的相互作用可能会导致创新应用 。

药物发现和药物化学

该化合物的设计灵感来自可逆 MPS1 抑制剂,突出了其在药物发现中的相关性。药物化学家可以探索修饰以增强其效力、选择性和药代动力学特性。 计算研究和构效关系分析在这种情况下至关重要 。

作用机制

Target of Action

The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide, primarily targets the FLT3-ITD and BCR-ABL pathways . These pathways are crucial in the regulation of cell growth and survival, particularly in the context of certain types of leukemia .

Mode of Action

This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets and prevents their normal functioning, thereby disrupting the biochemical processes they regulate .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways play significant roles in the pathogenesis of certain types of leukemia . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cancer cells . The compound has also been found to potently inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .

Result of Action

The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This can lead to the death of cancer cells, thereby potentially reducing the progression of the disease .

属性

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-12-15-9-10-19(21-11-15)17-13-23-24(2)14-17/h4-11,13-14,18H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHLHWZROXYSGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2380168.png)

![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)